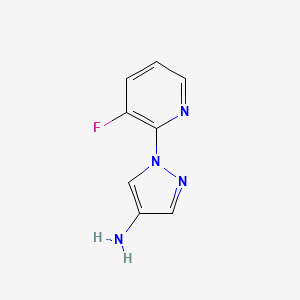

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Descripción general

Descripción

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Métodos De Preparación

The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Synthesis of 3-fluoropyridine-2-carbaldehyde: This intermediate can be prepared by fluorination of 2-pyridinecarbaldehyde using a fluorinating agent such as Selectfluor®.

Formation of pyrazole ring: The 3-fluoropyridine-2-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazole derivatives and fluoropyridine analogs .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant applications of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is in the development of anticancer agents. Research has shown that compounds with similar pyrazole structures exhibit inhibitory activity against various cancer cell lines.

Case Study: FLT3 Inhibitors

A study highlighted the role of pyrazole derivatives in targeting FLT3 (Fms-like tyrosine kinase 3), a critical receptor involved in acute myeloid leukemia (AML). The compound was identified as a potential dual inhibitor for FLT3-ITD and BCR-ABL pathways, which are often implicated in resistant forms of AML. This dual inhibition is crucial for overcoming treatment resistance seen in patients with mutations like FLT3-ITD/D835Y and FLT3-ITD/F691L .

| Compound | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 1 | FLT3 | 0.36 | Potent inhibitor against FLT3 mutations |

| Compound 2 | BCR-ABL | 1.8 | Shows selectivity towards FLT3 |

Inhibition of Kinase Activity

The compound's structure allows it to function as a kinase inhibitor, which is an essential mechanism for many anticancer drugs. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data Table: CDK Inhibition

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | CDK2 | 0.36 | Highly selective over CDK9 |

| Compound B | CDK9 | 1.8 | Moderate selectivity |

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods, allowing chemists to explore its derivatives for enhanced biological activity. The compound serves as a scaffold for creating new analogs with potentially improved pharmacological profiles.

**Synthesis Overview:**

The synthesis typically involves:

- Reaction between hydrazine derivatives and pyridine-based substrates.

- Use of electrophilic aromatic substitution to introduce functional groups.

- Optimization through microwave-assisted techniques to enhance yield and purity.

Mechanistic Studies

Research on the mechanism of action reveals that compounds similar to this compound induce apoptosis in cancer cells by disrupting critical signaling pathways, such as those mediated by FLT3 and BCR-ABL .

Mechanistic Insights:

- Induction of pro-apoptotic signals.

- Inhibition of cell proliferation through cell cycle arrest.

Mecanismo De Acción

The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target protein . The pyrazole ring contributes to the compound’s stability and bioavailability by resisting metabolic degradation .

Comparación Con Compuestos Similares

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine: The presence of bromine alters the compound’s electronic properties and its interactions with molecular targets.

1-(3-Methylpyridin-2-yl)-1H-pyrazol-4-amine: The methyl group provides different steric and electronic effects compared to the fluorine atom.

The uniqueness of this compound lies in its optimal balance of electronic and steric properties, making it a versatile and valuable compound for various applications .

Actividad Biológica

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition:

The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This mechanism is crucial in therapeutic contexts, particularly in cancer treatment and other diseases where enzyme dysregulation occurs.

Receptor Modulation:

It can modulate receptor activity by functioning as an agonist or antagonist, influencing various signal transduction pathways. This modulation is significant in the context of neurological and inflammatory diseases.

Biological Activity Overview

The compound has been studied for several biological activities, including:

-

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, a related pyrazole derivative demonstrated a Ki value of 0.005 µM against CDK2 and showed sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM) . -

Anti-inflammatory Properties:

Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Some compounds showed up to 93% inhibition at specific concentrations compared to standard drugs . -

Antimicrobial Activity:

The compound has also been evaluated for antimicrobial properties against various bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | IC50/Other Metrics | Notes |

|---|---|---|---|

| This compound | Anticancer | GI50 = 0.127–0.560 μM | Potent CDK2 inhibitor |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer | IC50 = 3.25 mg/mL (Hep-2) | Significant cytotoxic potential |

| Pyrazole derivatives (various) | Anti-inflammatory | Up to 93% TNF-α inhibition | Effective at low concentrations |

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in treating various conditions:

-

CDK Inhibition in Cancer Therapy:

A study demonstrated that a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibited potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in ovarian cancer cells . -

Anti-inflammatory Effects:

Another study synthesized derivatives that showed significant inhibition of TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-(3-fluoropyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUYIXCDPYGWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.